



Application of (+)-Atuveciclib in 3D Tumor Spheroid Models: Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atuveciclib (formerly BAY-1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a critical role in the regulation of gene transcription.[4] By phosphorylating the C-terminal domain of RNA polymerase II, P-TEFb facilitates transcriptional elongation.[4] In many cancer cells, there is a dependency on the continuous transcription of anti-apoptotic and pro-proliferative genes, making CDK9 an attractive therapeutic target.[5] Inhibition of CDK9 by (+)-Atuveciclib prevents this transcriptional elongation, leading to the downregulation of key survival proteins, ultimately resulting in tumor cell apoptosis and cell cycle arrest.[4][6]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions found in solid tumors. This environment often contributes to drug resistance, making 3D models a more stringent and predictive platform for assessing anticancer therapies. This document provides detailed application notes and protocols for the evaluation of **(+)-Atuveciclib** in 3D tumor spheroid models.

Mechanism of Action of (+)-Atuveciclib



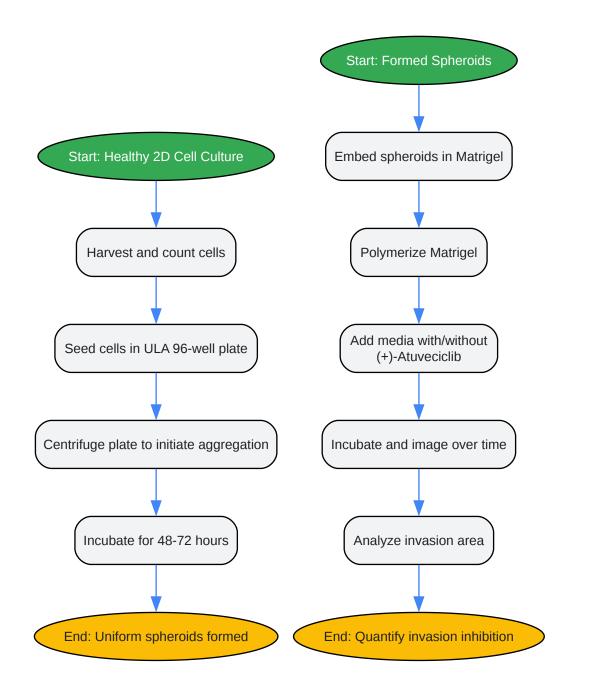
Methodological & Application

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(+)-Atuveciclib selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[7] This action prevents the phosphorylation of RNA Polymerase II (RNAP II) and other downstream targets, leading to a halt in transcriptional elongation. Consequently, the expression of short-lived proteins crucial for cancer cell survival and proliferation, such as Mcl-1 and c-Myc, is suppressed. This disruption of transcriptional regulation induces cell cycle arrest and apoptosis in cancer cells.[6] In pancreatic cancer cells, Atuveciclib has been shown to sensitize cells to TRAIL-induced apoptosis through the suppression of cFlip and Mcl-1.[8]









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